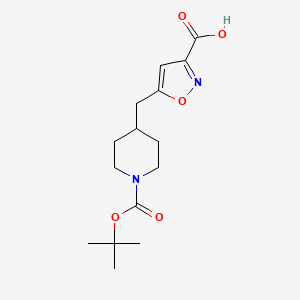

5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of organic synthetic intermediate and pharmaceutical intermediate . It is used in the development of PROTACs (Proteolysis-Targeting Chimeras), which are a class of drugs that target proteins for degradation .

Synthesis Analysis

The synthesis of this compound involves the conversion of piperidine-4-carboxylic acids to the corresponding β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines affords the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common motif in many pharmaceuticals . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of β-keto esters and the reaction of these esters with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones . These diketones then react with N-mono-substituted hydrazines to form the final product .Applications De Recherche Scientifique

Chemical Synthesis and Ligand Design

Research has explored the use of compounds structurally related to 5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxylic acid in the synthesis of mixed ligand fac-tricarbonyl complexes. These complexes, incorporating elements like 99(m)Tc and Re, demonstrate the versatility of such compounds in attaching bioactive molecules, indicating potential applications in radiopharmaceuticals and molecular imaging. This approach showcases the ability to modify the physico-chemical properties of conjugates for specific applications (Mundwiler et al., 2004).

Asymmetric Synthesis

Another significant application is found in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, where compounds like this compound play crucial roles as intermediates. These synthesized compounds, through steps starting from known amino acids, contribute to the development of novel pharmaceuticals and biological probes, showcasing the compound's role in creating enantiomerically pure products (Xue et al., 2002).

Novel Routes to Isoxazolols

Research into the synthesis of isoxazolols has demonstrated that N, O-diBoc-protected beta-keto hydroxamic acids, related to the core structure of this compound, can be cyclized to 5-substituted 3-isoxazolols without forming byproducts. This novel and versatile procedure highlights the compound's role in producing isoxazolol derivatives, which are crucial in the development of various bioactive molecules (Sørensen et al., 2000).

Fungicidal Activity

The synthesis and evaluation of derivatives, including the structural motif of this compound, have shown moderate to excellent fungicidal activity against various pathogens. This indicates the potential of such compounds in agricultural applications, particularly in developing new fungicides to protect crops (Mao et al., 2013).

Neuroexcitant Analogues

The compound has also been used in the synthesis of isoxazole-containing analogues of neuroexcitants, demonstrating its utility in creating compounds with potential applications in neuroscience research. The ability to produce enantiopure forms of these analogues is crucial for studying the stereochemical aspects of neuroexcitation and inhibition (Pajouhesh & Curry, 1998).

Mécanisme D'action

Target of Action

It is noted that this compound is useful as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that can induce the degradation of specific proteins.

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein. The rigidity of the linker, such as in this compound, may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells . By inducing the degradation of specific proteins, it can influence various cellular processes that these proteins are involved in.

Result of Action

The result of the compound’s action is the degradation of specific target proteins . This can lead to changes in cellular processes and potentially therapeutic effects, depending on the role of the degraded proteins.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

The future directions of this compound are likely to be in the field of drug discovery, particularly in the development of PROTACs . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Propriétés

IUPAC Name |

5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)8-11-9-12(13(18)19)16-22-11/h9-10H,4-8H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDQEYBDMAQPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide](/img/structure/B2749741.png)

![(3-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2749743.png)

![1-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2749744.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2749747.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2749750.png)

![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide](/img/structure/B2749760.png)

![2-[[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2749761.png)